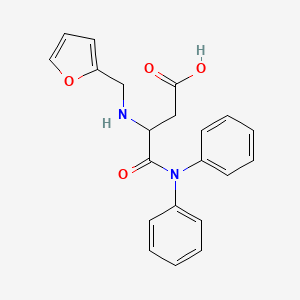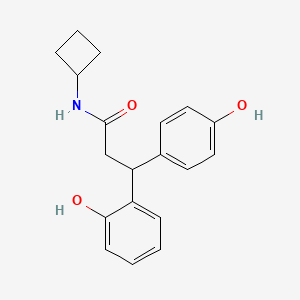![molecular formula C14H16N2O2 B6031298 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6031298.png)
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione, also known as MPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPA is a pyrrolidine derivative that exhibits unique biochemical and physiological properties, making it a promising molecule for developing novel drugs and therapies.
作用机制
The exact mechanism of action of 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione is not fully understood, but it is believed to involve the formation of a complex between the molecule and the metal ion. The complex formation leads to a change in the fluorescence properties of this compound, allowing for the detection and quantification of the metal ion.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity, making it a safe molecule for use in biological systems. It has also been found to exhibit antioxidant properties, which may have potential applications in treating oxidative stress-related diseases. Additionally, this compound has been shown to have a high affinity for certain receptors in the brain, suggesting its potential use as a therapeutic agent for neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione in lab experiments is its high selectivity and sensitivity towards certain metal ions. This allows for precise detection and quantification of metal ions in biological systems. However, one of the limitations of using this compound is its complex synthesis process, which may limit its widespread use in research.
未来方向
There are several potential future directions for research involving 3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione. One area of focus could be the development of this compound-based fluorescent probes for detecting metal ions in vivo. Another potential direction could be the use of this compound as a therapeutic agent for neurological disorders, such as Parkinson's disease. Additionally, further studies could be conducted to explore the antioxidant properties of this compound and its potential applications in treating oxidative stress-related diseases.
合成方法
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione can be synthesized through a multi-step process starting with the reaction of 3,4-dihydro-2H-pyrrole with ethyl acetoacetate. The resulting compound is then subjected to a series of reactions involving reduction, alkylation, and cyclization to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.
科学研究应用
3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of focus has been its use as a fluorescent probe for detecting metal ions in biological systems. This compound exhibits high selectivity and sensitivity towards certain metal ions, making it a valuable tool for studying metal ion homeostasis and metabolism in cells and tissues.
属性
IUPAC Name |
3-hydroxy-4-(1-phenylpropan-2-yliminomethyl)-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(7-11-5-3-2-4-6-11)15-8-12-13(17)9-16-14(12)18/h2-6,8,10,17H,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJXJYKUZKXVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=CC2=C(CNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(diethylamino)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B6031232.png)
![2-{[5-[(benzylthio)methyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6031237.png)
![ethyl (1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6031245.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6031257.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B6031263.png)
![2-(3-chlorophenyl)-N,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6031284.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031290.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(methoxyacetyl)-2-piperidinecarboxamide](/img/structure/B6031308.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![N-[3-(4-morpholinyl)propyl]-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6031315.png)